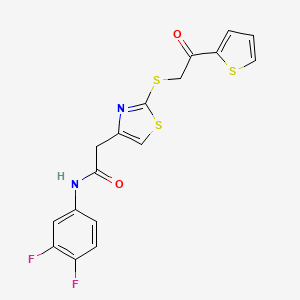
N-(3,4-difluorophenyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(3,4-difluorophenyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide" is a structurally complex molecule that may be related to various acetamide derivatives with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, similar compounds with acetamide groups and aromatic substitutions have been synthesized and evaluated for their biological activities, such as opioid kappa agonists , antioxidant and anti-inflammatory properties , and antimicrobial agents .
Synthesis Analysis
The synthesis of related acetamide compounds typically involves the reaction of various starting materials, such as N-acylisatins, with reagents like (diethylamino)sulphur trifluoride (DAST) to introduce fluorine atoms or other nucleophilic substitutions to create a variety of derivatives . For example, the synthesis of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides involves the formation of thiazolidine and thiazole rings, which are common structural motifs in biologically active molecules .
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized using techniques such as FT-IR, UV–Vis, NMR, and X-ray diffraction . These compounds can crystallize in various space groups with specific unit cell dimensions, and their structures can exhibit intermolecular hydrogen bonds and other interactions that contribute to their stability and reactivity .
Chemical Reactions Analysis
Acetamide derivatives can undergo a range of chemical reactions, including ring-opening reactions with nucleophiles, leading to the formation of different products such as acids, esters, amides, and thiosemicarbazide derivatives . The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating substituents on the aromatic rings, as well as the nature of the acetamide linkage.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as their solubility, melting points, and stability, can be influenced by their molecular structure. The presence of halogen atoms, like fluorine, can significantly affect these properties by increasing the compound's lipophilicity and potential to form hydrogen bonds . Additionally, the electronic properties, such as electrophilicity and nucleophilicity, can be assessed using computational methods like density functional theory (DFT) to predict the molecule's behavior in biological systems or chemical reactions .
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Interactions
The research on related compounds, such as N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, reveals insights into their chemical structure and intermolecular interactions. These compounds exhibit a 'V' shaped molecular geometry with angles between the aromatic planes around 84°, leading to the formation of 3-D arrays through various intermolecular interactions like hydrogen bonds and π interactions (Boechat et al., 2011).
Synthetic Pathways and Derivatives
The exploration of thiazole derivatives and their fused counterparts for antimicrobial activities highlights the chemical reactivity and potential bioactivity of such compounds. This includes the synthesis of ethyl 2-(4-oxo-4,5-dihydro-thiazol-2-yl)-3-phenyl-2-butenoate and its subsequent reactions to produce various derivatives with potential antimicrobial properties (Wardkhan et al., 2008).
Optoelectronic Properties
Research on thiazole-based polythiophenes, closely related to the chemical structure , delves into the optoelectronic properties of such compounds. The synthesis and characterization of thiazole-containing monomers and their subsequent polymerization reveal their potential in optoelectronic applications due to their significant optical band gaps and switching times, indicative of their utility in electronic and photonic devices (Camurlu & Guven, 2015).
Antitumor Activity
The synthesis of N-acyl-3,3-difluoro-2-oxoindoles and their derivatives, including compounds structurally similar to N-(3,4-difluorophenyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide, showcases their potential in antitumor applications. These compounds, through various synthetic pathways, lead to the formation of products with significant antitumor activities, emphasizing the role of such chemical structures in the development of new anticancer agents (Boechat et al., 2008).
Eigenschaften
IUPAC Name |
N-(3,4-difluorophenyl)-2-[2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O2S3/c18-12-4-3-10(6-13(12)19)20-16(23)7-11-8-25-17(21-11)26-9-14(22)15-2-1-5-24-15/h1-6,8H,7,9H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEGNOGGUQKDOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CSC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

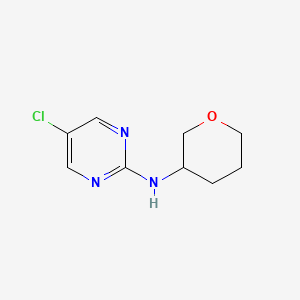
![2-[3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2543639.png)
![[4-(tert-Butoxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid](/img/structure/B2543641.png)
![3-(4-fluorophenyl)-N-(4-methoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2543642.png)
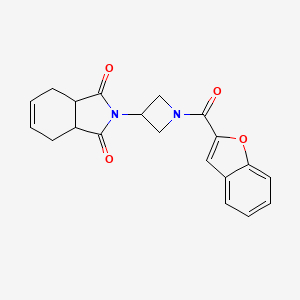
![3-(4-Methylphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B2543644.png)
![N,3-dimethyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine](/img/structure/B2543646.png)
![5-chloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2543648.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2543651.png)
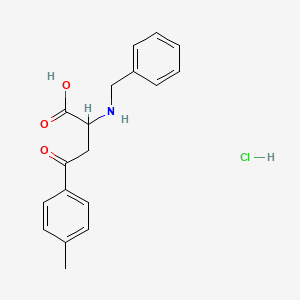

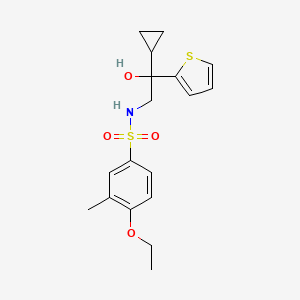
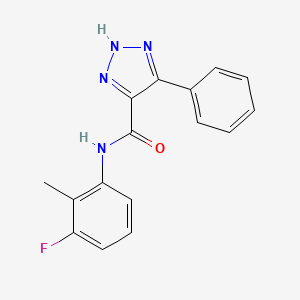
![2-[[4-[(Z)-N-methoxy-C-methylcarbonimidoyl]phenyl]iminomethyl]indene-1,3-dione](/img/structure/B2543659.png)